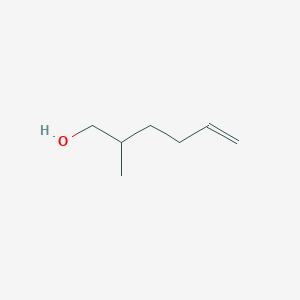
2-Methylhex-5-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhex-5-en-1-ol is an organic compound with the molecular formula C7H14O. It is an alcohol with a double bond in its structure, making it a versatile molecule in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylhex-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methyl-1-hexene. The reaction typically proceeds as follows:
Hydroboration: 2-Methyl-1-hexene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions may vary to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylhex-5-en-1-al (an aldehyde) or further to 2-Methylhex-5-enoic acid (a carboxylic acid).
Reduction: Reduction of this compound can yield 2-Methylhexane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 2-Methylhex-5-en-1-al, 2-Methylhex-5-enoic acid
Reduction: 2-Methylhexane
Substitution: 2-Methylhex-5-en-1-chloride, 2-Methylhex-5-en-1-bromide
Wissenschaftliche Forschungsanwendungen
2-Methylhex-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylhex-5-en-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The double bond in its structure also allows it to participate in addition reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Methylhex-5-en-1-ol can be compared with other similar compounds such as:
2-Methylhex-5-en-2-ol: Similar structure but with the hydroxyl group on the second carbon.
5-Methylhex-2-en-1-ol: The position of the double bond and the methyl group differs.
2-Methyl-5-hexen-3-ol: The hydroxyl group is on the third carbon.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-methylhex-5-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3 |
InChI-Schlüssel |
OEIAWQSGCHQXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)

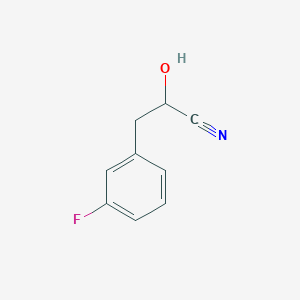

![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
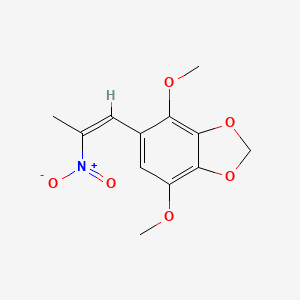


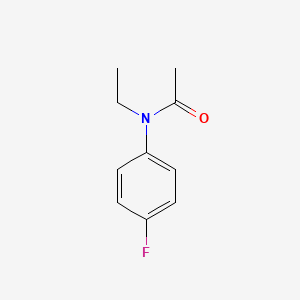
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
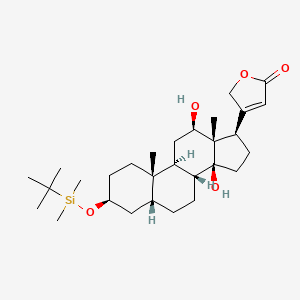
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)

